3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide, also known as EPEB, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. EPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and cognitive function.
Mécanisme D'action
3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide is a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR5 leads to the release of intracellular calcium and the activation of various signaling pathways, which play a crucial role in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide has been shown to enhance the activity of mGluR5, leading to an increase in synaptic plasticity and cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of this receptor. However, one limitation is that 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Orientations Futures
There are several potential future directions for research on 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide. Another area of interest is the investigation of the potential use of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide in combination with other drugs for the treatment of neurological disorders. Finally, there is also potential for the development of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide-based imaging agents for the diagnosis and monitoring of neurological disorders.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with pyrrolidine to form 2-(1-pyrrolidinyl)ethylamine. This intermediate is then reacted with 2-bromoacetophenone to form 2-(1-pyrrolidinyl)-2-phenylacetonitrile. The nitrile group is then reduced to the corresponding amine, which is then coupled with ethyl 4-aminobenzoate to form 3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide.
Applications De Recherche Scientifique
3-ethoxy-N-[2-phenyl-2-(1-pyrrolidinyl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have potential as a treatment for drug addiction and depression.
Propriétés
IUPAC Name |
3-ethoxy-N-(2-phenyl-2-pyrrolidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-19-12-8-11-18(15-19)21(24)22-16-20(23-13-6-7-14-23)17-9-4-3-5-10-17/h3-5,8-12,15,20H,2,6-7,13-14,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNWUVZWNJGULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.